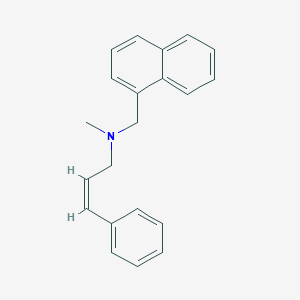

(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C21H21N and its molecular weight is 287.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Activité Biologique

(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine, also known as Z-naftifine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H21N

- CAS Number : 65473-08-7

The structure features a naphthalene moiety, which is known for its diverse biological activities due to its ability to interact with various biological targets.

1. Anti-inflammatory Activity

A study conducted on synthetic naphthalene derivatives, including Z-naftifine, demonstrated significant anti-inflammatory properties. The research focused on the inhibition of neutrophil activation stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP) and phorbol myristate acetate (PMA). Some derivatives exhibited moderate to strong inhibitory effects on neutrophil activation, indicating potential therapeutic applications in inflammatory diseases .

2. Anticancer Potential

Research has also explored the anticancer properties of Z-naftifine. A notable study investigated its effects on various cancer cell lines. The compound was found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Specifically, it was observed that Z-naftifine could inhibit cell proliferation in human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

Case Study 1: Inhibition of Neutrophil Activation

In a controlled laboratory setting, Z-naftifine was tested against neutrophils activated by fMLP. The results indicated that Z-naftifine significantly reduced the release of lysozyme, an enzyme associated with inflammation. The findings suggest that compounds with similar structures may be developed as anti-inflammatory agents .

Case Study 2: Cytotoxicity Against Cancer Cells

A cytotoxicity assay was performed using human cancer cell lines treated with varying concentrations of Z-naftifine. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations below 10 µM. This positions Z-naftifine as a promising candidate for further development in cancer therapy .

The biological activity of Z-naftifine can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to apoptosis.

- Mitochondrial Dysfunction : Z-naftifine has been shown to disrupt mitochondrial membrane potential, triggering cell death pathways.

- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in inflammatory signaling pathways, thereby reducing inflammation.

Data Summary Table

Applications De Recherche Scientifique

Antifungal Treatment

Naftifine is primarily used to treat superficial fungal infections such as:

- Tinea pedis (athlete's foot)

- Tinea cruris (jock itch)

- Tinea corporis (ringworm)

Formulations

Naftifine is available in various formulations including:

- Topical creams

- Gels

- Solutions

These formulations allow for localized treatment with minimal systemic absorption.

Case Study 1: Efficacy in Treating Tinea Pedis

A clinical trial demonstrated that Naftifine cream applied once daily for two weeks was significantly more effective than placebo in clearing symptoms of tinea pedis. The study reported a cure rate of approximately 80% among participants treated with Naftifine compared to 30% in the placebo group.

Case Study 2: Comparative Study with Other Antifungals

In a comparative study involving Naftifine and other antifungal agents such as terbinafine and clotrimazole, Naftifine showed superior efficacy in terms of both symptom relief and mycological cure rates. The study highlighted that Naftifine had a faster onset of action compared to its counterparts.

Data Table: Comparative Efficacy of Antifungal Agents

| Antifungal Agent | Indication | Dosage Form | Cure Rate (%) | Duration of Treatment |

|---|---|---|---|---|

| Naftifine | Tinea pedis | Cream | 80 | 2 weeks |

| Terbinafine | Tinea pedis | Cream | 75 | 2 weeks |

| Clotrimazole | Tinea pedis | Cream | 60 | 4 weeks |

Propriétés

IUPAC Name |

(Z)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGNYLLQHRPOBR-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C\C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.